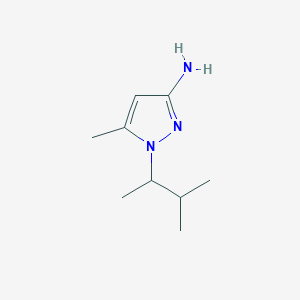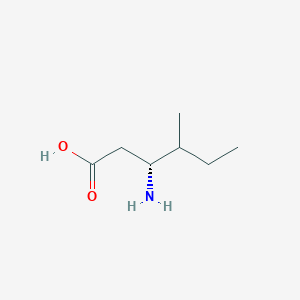
(3R)-3-Amino-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-4-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the third carbon atom and a methyl group (-CH3) attached to the fourth carbon atom of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-4-methylhexanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry of the product. The synthetic route typically starts with the preparation of a suitable precursor, such as a protected amino acid derivative, followed by a series of chemical reactions including hydrogenation, deprotection, and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under mild conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-Amino-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another amino acid with a similar structure but different functional groups.
(3R)-3-Amino-4-methylpentanoic acid: A closely related compound with one less carbon in the chain.
Uniqueness
(3R)-3-Amino-4-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a methyl group on the hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3R)-3-amino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1 |
InChI Key |
JHEDYGILOIBOTL-PRJDIBJQSA-N |
Isomeric SMILES |
CCC(C)[C@@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)
![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)

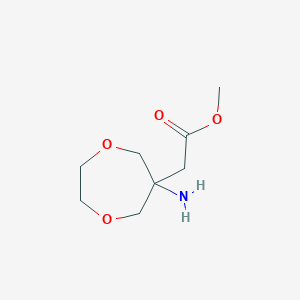
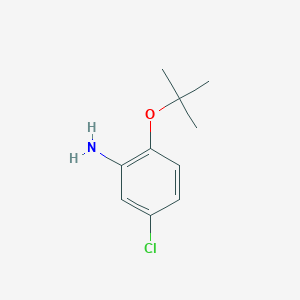

![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
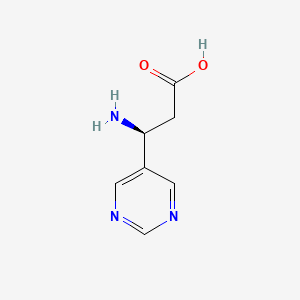
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
amine](/img/structure/B13303820.png)
